

Recommended working concentration for CDK19 Probe 1.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	CDK19 Probe 1				
Cat. No.:	B12376518	Get Quote			

Application Notes and Protocols for CDK19 Probes

For Researchers, Scientists, and Drug Development Professionals

Subject: Recommended Working Concentrations and Experimental Protocols for CDK19 Probes

Introduction

Cyclin-dependent kinase 19 (CDK19) is a key transcriptional regulator, functioning as a component of the Mediator complex.[1] This complex serves as a bridge between transcription factors and RNA polymerase II, thereby playing a crucial role in gene expression.[2] Dysregulation of CDK19 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3]

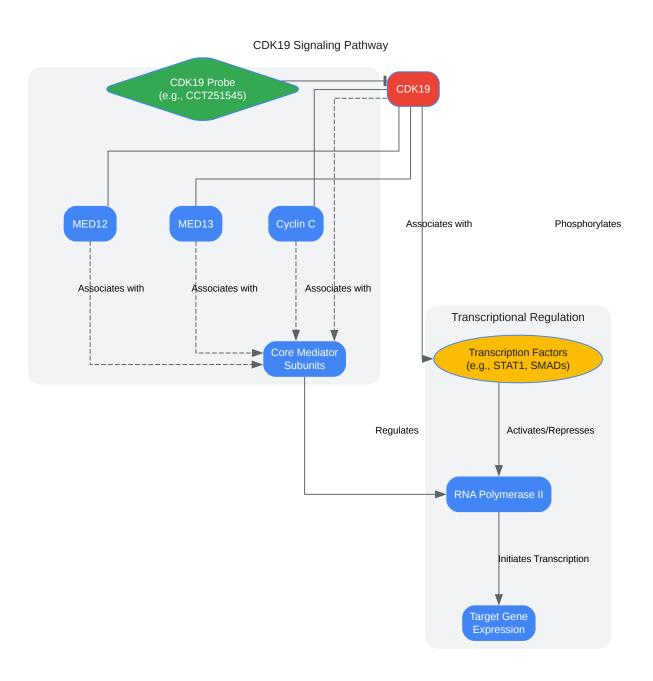
This document provides detailed application notes and protocols for the use of chemical probes targeting CDK19. It is important to note that the term "CDK19 Probe 1" can be ambiguous. This document will cover two distinct compounds that researchers may encounter:

• **CDK19 Probe 1** (Compound 10c): A CDK19 inhibitor with a reported IC50 in the micromolar range.

CCT251545: A potent and highly selective dual inhibitor of CDK8 and CDK19, with IC50 values in the low nanomolar range. CCT251545 is a well-characterized chemical probe for studying the roles of CDK8 and CDK19.

Due to the significant difference in potency and the extent of characterization, this document will provide comprehensive details for CCT251545 and the available information for **CDK19 Probe 1** (Compound 10c).

Data Presentation: Summary of In Vitro Inhibitory Activities

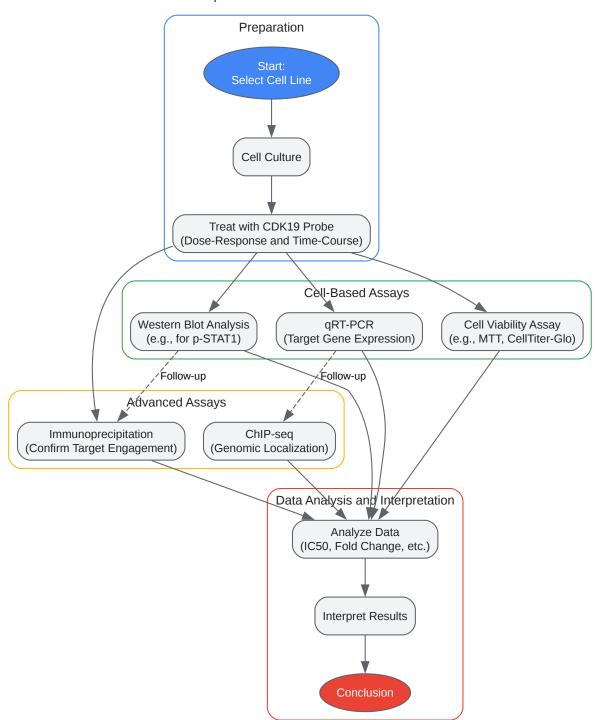

The following table summarizes the in vitro inhibitory activities of the two CDK19 probes.

Probe Name	Alternative Name	Target(s)	IC50	Reference(s)
CDK19 Probe 1	Compound 10c	CDK19	1.01 μΜ	
CCT251545	Not Applicable	CDK19, CDK8	6 nM, 7 nM	

Signaling Pathway of CDK19

CDK19, along with its paralog CDK8, is a component of the Mediator kinase module, which also includes Cyclin C, MED12, and MED13. This module reversibly associates with the larger Mediator complex to regulate transcription. The kinase activity of CDK19 can influence the function of various transcription factors, including STAT1, by phosphorylating key residues. Inhibition of CDK19 can, therefore, modulate the expression of genes regulated by these transcription factors.

Click to download full resolution via product page



Caption: CDK19 associates with the Mediator complex to regulate transcription via phosphorylation of transcription factors.

Experimental Protocols General Experimental Workflow for a CDK19 Inhibitor

The following diagram illustrates a general workflow for characterizing the cellular effects of a CDK19 inhibitor.

General Experimental Workflow for a CDK19 Inhibitor

Click to download full resolution via product page

Caption: A typical workflow for evaluating a CDK19 inhibitor in a cellular context.

Detailed Protocols for CCT251545

CCT251545 is a potent and selective inhibitor of CDK8 and CDK19, making it an excellent tool for studying their biological functions.

Recommended Working Concentrations for Cell-Based Assays

The optimal working concentration of CCT251545 will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Application	Cell Line	Recommended Concentration Range	Incubation Time	Reference(s)
WNT Signaling Inhibition	7dF3 cells	0.068 nM - 9.1 μM	2 - 6 hours	
STAT1 Phosphorylation Inhibition	Colorectal Cancer Cell Lines	10x IC50 (cell- based)	10 min - 24 hours	_
General Cell Culture	Various	10 nM - 1 μM	24 - 72 hours	-

Protocol 1: Inhibition of STAT1 Phosphorylation (Western Blot Analysis)

This protocol describes how to assess the inhibition of STAT1 phosphorylation at Serine 727, a downstream target of CDK8/19, in response to CCT251545 treatment.

Materials:

- Cells of interest (e.g., human colorectal cancer cell lines)
- Complete cell culture medium

- CCT251545 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in a 6-well plate and allow them to adhere overnight.
 - Treat cells with various concentrations of CCT251545 (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 6 hours). Include a DMSO vehicle control.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - $\circ~$ Add 100-200 μL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
 - Scrape the cells and transfer the lysate to a microfuge tube.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein lysate).
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Detect the signal using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

Protocol 2: Immunoprecipitation of CDK19

This protocol can be used to immunoprecipitate CDK19 to confirm target engagement of a probe or to study its protein-protein interactions.

Materials:

- Cells treated with or without a CDK19 probe
- Ice-cold PBS
- Immunoprecipitation (IP) lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Igepal CA-630, supplemented with protease and phosphatase inhibitors)
- · Anti-CDK19 antibody for IP
- Protein A/G magnetic beads
- Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer)

Procedure:

- Cell Lysis:
 - Harvest and wash cells with ice-cold PBS.
 - Lyse the cells in ice-cold IP lysis buffer on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with the anti-CDK19 antibody overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 2-4 hours at 4°C.
 - Collect the beads using a magnetic stand and discard the supernatant.

- Washing and Elution:
 - Wash the beads three to five times with ice-cold wash buffer.
 - Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by Western blotting using an anti-CDK19 antibody to confirm successful immunoprecipitation.

Application Notes for CDK19 Probe 1 (Compound 10c)

Information on the specific cellular applications and detailed protocols for **CDK19 Probe 1** (Compound 10c) is limited in the public domain. Based on its reported IC50 of 1.01 μ M, researchers should consider the following:

- Working Concentration: For cell-based assays, a starting concentration range of 1-10 μ M is recommended. A dose-response curve should be performed to determine the optimal concentration.
- Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium.
- Selectivity: Given the micromolar IC50, off-target effects are more likely compared to more potent probes like CCT251545. It is advisable to include appropriate controls to validate that the observed effects are due to CDK19 inhibition.

Researchers using this probe should adapt the general experimental workflow and protocols provided for CCT251545, adjusting the concentrations as necessary.

Conclusion

The choice of a chemical probe for studying CDK19 is critical for obtaining reliable and interpretable results. CCT251545 is a well-characterized, potent, and selective probe for CDK8

and CDK19, and is recommended for detailed mechanistic studies. "CDK19 Probe 1 (Compound 10c)" may be a useful tool, but its lower potency necessitates careful experimental design and validation to account for potential off-target effects. The protocols and data presented in these application notes are intended to serve as a guide for researchers to effectively utilize these chemical probes in their studies of CDK19 biology and its role in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK19 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com